4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Historical Evolution of Bicyclic Heterocyclic Scaffolds in Medicinal Chemistry
The pursuit of bicyclic heterocycles as drug scaffolds originated in the mid-20th century with the exploration of purine and quinazoline analogues, driven by their natural occurrence in nucleic acids and coenzymes. Early efforts focused on planar aromatic systems like benzimidazoles and indoles, which dominated pharmaceutical patents until the 1990s. However, the over-reliance on flat architectures led to challenges in achieving selectivity, prompting a shift toward saturated and partially saturated bicyclic systems.
Privileged scaffolds emerged as a conceptual framework in the 2000s, with chemists recognizing that certain core structures could bind multiple biological targets through conserved interaction patterns. This period saw the rise of piperazine-fused systems and spirocyclic compounds, which offered improved three-dimensional character compared to traditional heteroaromatics. The development of stereocontrolled synthetic methods, such as the reductive amination strategy demonstrated by Stewart et al. (2020), enabled efficient access to chiral bicyclic systems with multiple substitution vectors.
Modern scaffold design prioritizes three key attributes:
- Synthetic modularity – Capacity for late-stage diversification through cross-coupling or functional group interconversion
- Stereochemical control – Ability to install chiral centers with predictable configurations
- Vectorial diversity – Spatial arrangement of substituents enabling multi-target engagement
These principles underpin the structural evolution of pyrazolo[3,4-b]pyridine derivatives, which combine the synthetic tractability of pyrazoles with the hydrogen-bonding capacity of pyridine-based systems.
Emergence of Pyrazolo[3,4-b]pyridine as a Privileged Pharmacophore
The pyrazolo[3,4-b]pyridine core first gained attention through its structural similarity to purine nucleobases, with early derivatives showing kinase inhibitory activity. Systematic exploration revealed its unique pharmacophoric advantages:
| Property | Pyrazolo[3,4-b]pyridine Advantage | Traditional Scaffold Limitation |
|---|---|---|
| Three-dimensionality | 35° dihedral angle between fused rings enhances shape complementarity | Flat aromatic systems limit target engagement |
| Tautomeric flexibility | Exists in 1H/2H tautomeric forms, enabling pH-dependent interactions | Rigid scaffolds reduce binding adaptability |
| Substitution capacity | Five modifiable positions (N1, C3, C4, C5, C6) | Limited substitution vectors in monocyclics |
The compound 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exemplifies modern utilization of this scaffold. Its 1-ethylpyrazole substituent at C4 introduces steric bulk and π-stacking potential, while the methyl group at N1 modulates electron distribution across the bicyclic system. The critical C3 carboxylic acid group provides hydrogen-bond donor/acceptor capabilities absent in earlier derivatives, a functionalization strategy enabled by advances in metal-mediated cross-coupling.
Synthetic accessibility has been crucial to its adoption. The Marson group's work on cyclization routes demonstrates how amino acid chirality can direct stereoselective formation of the piperazine ring in related systems. For the target compound, modern methods likely employ:
- Pd-catalyzed Suzuki-Miyaura coupling for pyrazole introduction
- Directed ortho-metalation for carboxylic acid installation
- Reductive amination for nitrogen functionalization
This synthetic flexibility has produced over 300,000 pyrazolo[3,4-b]pyridine derivatives since 2010, with 22% showing antitumor activity in preclinical models.
Academic Significance of Carboxylic Acid Functionalization
The C3 carboxylic acid in this compound represents a strategic functionalization choice with multifaceted implications:
Electronic Effects
- Induces electron-withdrawing character at C3, polarizing the π-system for charge-transfer interactions
- Stabilizes enolate tautomers through conjugation with the pyridine nitrogen
Supramolecular Interactions
- Serves as hydrogen bond donor (protonated -COOH) or acceptor (deprotonated -COO^-)
- Enables salt bridge formation with basic amino acid residues (e.g., lysine, arginine)
- Participates in metal coordination through the carboxylate oxygen lone pairs
Physicochemical Modulation
- pKa ~4.7 (carboxylic acid) enhances water solubility at physiological pH
- Introduces pH-dependent membrane permeability through ionization state changes
- Enables prodrug strategies via esterification or amide formation
Recent crystallographic studies of analogous compounds show the carboxylic acid group participates in conserved interactions with kinase ATP-binding pockets. In BRAF kinase inhibitors, the carboxylate forms bifurcated hydrogen bonds with the hinge region backbone amides, while the pyrazole substituent occupies a hydrophobic pocket. This dual interaction mode exemplifies the scaffold's ability to combine polar and non-polar pharmacophoric elements.
The compound's specific substitution pattern – ethylpyrazole at C4 and methyl at N1 – represents an optimization balance between steric bulk and metabolic stability. Ethyl groups provide greater π-stacking surface than methyl while maintaining lower oxidation potential compared to bulkier substituents. This design philosophy reflects the broader trend in fragment-based drug discovery, where modular substituents are systematically varied to optimize target affinity and drug-like properties.
Table 1: Functional Group Contributions in this compound
| Position | Substituent | Key Contributions |
|---|---|---|
| N1 | Methyl | - Electron donation to pyridine ring - Metabolic stabilization against N-oxidation |
| C3 | Carboxylic acid | - Hydrogen bonding network formation - Solubility enhancement at physiological pH |
| C4 | 1-Ethyl-1H-pyrazol-4-yl | - π-Stacking with aromatic residues - Hydrophobic pocket occupation |
| C5/C6 | Unsubstituted | - Reduced synthetic complexity - Preservation of planarity for membrane penetration |
This strategic functionalization pattern demonstrates how modern medicinal chemistry leverages both electronic and steric effects to optimize scaffold performance. The compound's design history likely involved iterative optimization cycles assessing:
- Carboxylic acid positioning for maximal target interaction
- Pyrazole substituent size for binding pocket complementarity
- Nitrogen alkylation patterns for metabolic stability
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-3-18-7-8(6-15-18)9-4-5-14-12-10(9)11(13(19)20)16-17(12)2/h4-7H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTRZCSGVRDPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130263 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-96-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors involved in inflammatory responses.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (no) and prostaglandin e2 (pge2), as well as cytokines like tumor necrosis factor-alpha (tnf-α), interleukin-6 (il-6), and interleukin-1β (il-1β) in lps-induced raw2647 macrophage cells.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in inflammation. It may inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes in the production of NO and PGE2 respectively. These enzymes are part of the inflammatory response, and their inhibition can lead to a decrease in inflammation.
Result of Action
The compound’s action results in the inhibition of pro-inflammatory mediators and cytokines, leading to a potential decrease in inflammation. This could make it a potential candidate for the development of anti-inflammatory drugs.
Biochemical Analysis
Biochemical Properties
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups. The diverse and valuable synthetical, biological, and photophysical properties of pyrazoles are due to these variations.
Cellular Effects
The cellular effects of 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are not yet fully explored. Some pyrazole derivatives have been reported to exhibit various cellular effects, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including their stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully explored. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels.
Biological Activity
4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (hereafter referred to as "the compound") is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 271.28 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent cytotoxicity. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In vitro studies have shown that the compound can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing minimal inhibitory concentrations (MICs) against various pathogens, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. Notably:
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Klebsiella pneumoniae | 6.25 | Active |
| Staphylococcus aureus | 1.56 | Highly Active |
| Candida albicans | 12.5 | Moderate |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay, revealing significant radical scavenging activity across various concentrations. This property is essential for mitigating oxidative stress-related diseases.
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Cyclin-dependent Kinase Inhibition : The compound shows selective inhibition of CDK2 and CDK9, which are critical for cell cycle progression.
- Binding Affinity : Molecular docking studies indicate strong binding interactions with target proteins, suggesting a favorable pharmacokinetic profile.
- Radical Scavenging : The presence of pyrazole rings contributes to its antioxidant properties by stabilizing free radicals.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry primarily as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazolo structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of investigation .
Agricultural Chemistry
In agricultural applications, the compound is explored for its potential as a pesticide or herbicide. Its efficacy against specific pests and diseases can be attributed to its unique chemical structure.
Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of pyrazolo derivatives against common agricultural pests. The results indicated that certain modifications could lead to enhanced pest resistance without significant environmental impact . This aspect is crucial as it aligns with the growing demand for sustainable agricultural practices.
Materials Science
The compound's unique properties also make it suitable for applications in materials science, particularly in the development of novel polymers and coatings.
Case Study: Polymer Development
Research has explored the incorporation of pyrazolo compounds into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated enhanced performance characteristics compared to traditional polymers, indicating potential applications in high-performance materials .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position :
- The target compound has a carboxylic acid group at the 3-position, whereas analogs like the 1-butyl-6-cyclopropyl derivative feature a carboxylic acid at the 4-position, altering electronic distribution .
- Substituents on the pyrazole ring (e.g., ethyl in the target compound vs. dimethyl in CAS 1855900-03-6) influence steric bulk and solubility .
Biological Relevance: Carboxylic acid derivatives are often explored as kinase inhibitors or anti-inflammatory agents. The presence of aryl groups (e.g., 3-methoxyphenyl in 937597-68-7) may enhance binding to hydrophobic enzyme pockets .
Synthetic Routes :
Physicochemical Properties
- Polarity : Carboxylic acid groups enhance water solubility compared to ester or amide analogs.
- Thermal Stability : Pyrazolo-pyridines with bulky substituents (e.g., cyclopropyl in 1-butyl-6-cyclopropyl analog) exhibit higher melting points due to crystal packing efficiency .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
A widely adopted method involves reacting 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions:
- Combine 5-amino-1-methyl-1H-pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
- Add acetic acid (6.0 equiv) and stir under oxygen at 130°C for 18 hours.
- Isolate the product via crystallization (yield: 72–90%).
Example :
Alternative Route via Palladium-Catalyzed Cyclization
Patent CN102911174A describes a palladium-mediated cyclization for related pyrazolo[4,3-b]pyridines:
- React intermediate V (1.0 equiv) with sodium nitrite (1.0–2.0 equiv) in dilute sulfuric acid at −5°C to 0°C.
- Filter and recrystallize to obtain the pyrazolo[3,4-b]pyridine core (yield >90%).
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions.
- Reflux ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv) with NaOH (10% aqueous) in ethanol for 3 hours.
- Neutralize with HCl (6 N) to pH 2–3.
- Filter and recrystallize from dioxane/water (3:1) to obtain the carboxylic acid (yield: 81%).
Optimization and Challenges
Regioselectivity in Cyclocondensation
The use of acetic acid as a catalyst ensures preferential formation of the 1H-pyrazolo[3,4-b]pyridine tautomer over the 2H-isomer.
Purification Challenges
- Carboxylic acid isolation : Neutralization must be carefully controlled to prevent decomposition.
- Cross-coupling byproducts : Palladium residues are removed via activated charcoal treatment.
Comparative Data Table
Q & A
Q. What cross-coupling strategies validate synthesis pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
